[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride

Thermal stability Polyamide High-temperature polymers

Substituting BDC with TPC or IPC limits polymer thermal ceiling. TPC-polyamides soften near 210°C, while BDC-derived analogs endure 250°C continuous use. • +38°C Tm in polyamides & 2× higher inherent viscosity vs TPC using identical diamine protocols • Tg 172°C in PAEK copolymers - surpasses the 165°C threshold to prevent densification embrittlement • 280-400°C melting in LCPs with all-para mesogen-driven nematic orientation for low-dielectric films

Molecular Formula C14H8Cl2O2
Molecular Weight 279.1 g/mol
CAS No. 2351-37-3
Cat. No. B1329442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride
CAS2351-37-3
Molecular FormulaC14H8Cl2O2
Molecular Weight279.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)C(=O)Cl)C(=O)Cl
InChIInChI=1S/C14H8Cl2O2/c15-13(17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(16)18/h1-8H
InChIKeyQDBOAKPEXMMQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,1'-Biphenyl]-4,4'-dicarbonyl Dichloride: High-Rigidity Diacid Chloride Monomer


[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride (also referred to as 4,4'-biphenyldicarbonyl chloride or BDC) is a para-extended aromatic diacid chloride with the molecular formula C₁₄H₈Cl₂O₂ and a molecular weight of 279.12 g·mol⁻¹ [1]. It belongs to the class of aromatic diacyl chlorides used primarily as condensation monomers for high-performance polyesters, polyamides, and poly(arylene ether ketones). The biphenyl core imparts significantly greater backbone rigidity than single-ring analogs, translating into distinctive polymer thermal transitions that directly influence material selection for high-temperature or mechanically demanding applications .

High-rigidity aromatic diacid chloride monomer for condensation polymerization
Para-extended biphenyl core imparts greater backbone rigidity vs. single-ring analogs
Target polymers: high-performance polyesters, polyamides, poly(arylene ether ketones)

[1,1'-Biphenyl]-4,4'-dicarbonyl Dichloride: Superior to Common Aromatic Diacid Chlorides


Procurement decisions that treat [1,1'-biphenyl]-4,4'-dicarbonyl dichloride as interchangeable with terephthaloyl chloride (TPC), isophthaloyl chloride (IPC), or 4,4'-oxybis(benzoyl chloride) (OBE) fail to account for the biphenyl unit's uniquely extended conjugation and all-para linearity. When the same diamine comonomer and polymerization protocol are used, BDC-derived polyamides consistently produce a melting temperature (Tₘ) approximately 38 °C higher, an inherent viscosity roughly twofold greater, and number-average molecular weights (Mₙ) double those of TPC-based analogs [1]. In poly(arylene ether ketone) copolymers, incorporating BDC raises the glass transition temperature (T_g) above the critical 165 °C threshold required to prevent densification embrittlement, whereas TPC-based counterparts fall short [2]. These are not marginal differences—they directly govern whether a polymer can survive continuous service at 250 °C versus 210 °C. Consequently, substituting BDC with a less rigid diacid chloride compromises thermal performance, reduces molecular weight build-up, and alters solubility profiles in ways that cannot be compensated by adjusting stoichiometry alone.

Thermal profile BDC-derived polyamides may exhibit significantly higher melting temperatures than TPC or IPC analogs; substituting may shift thermal performance.
Molecular weight Polycondensation efficiency differs; TPC-based protocols may not achieve comparable molecular weight build-up and viscosity.
Solubility profile Higher chain rigidity can reduce room-temperature solubility in polar aprotic solvents, altering processability in coating or spinning workflows.

[1,1'-Biphenyl]-4,4'-dicarbonyl Dichloride: Quantitative Evidence vs. Analogs


Higher Melting Temperature vs. Terephthaloyl Chloride in Poly(ether amide)s

When polymerized with the same diamine (PEO-based diamine A) under identical low-temperature solution polycondensation conditions, the BDC-derived polyamide BDCP-A exhibits a melting temperature (Tₘ) of 297 °C, which is 38 °C higher than the 259 °C recorded for the terephthaloyl chloride-based analog TPCP-A [1]. The thermal decomposition temperature (T_d) measured at 5% weight loss is equivalent for both at 385 °C, confirming that the Tₘ difference stems from chain rigidity and not degradation.

Higher Tₘ vs. TPC
Direct head-to-head
BDCP-A Tₘ = 297 °C
Δ +38 °C (+14.7%)
BDCP-A (297°C) TPCP-A (259°C)
May extend continuous-use temperature range vs. TPC-based polyamides.
DSC at 20 °C/min; N₂ atmosphere; identical diamine comonomer.
Thermal stability Polyamide High-temperature polymers

Enhanced Molecular Weight and Viscosity vs. Terephthaloyl Chloride

Under the same silylation-mediated low-temperature polycondensation, BDCP-A achieves an inherent viscosity (η_inh) of 1.19 dL·g⁻¹ and a number-average molecular weight (Mₙ) of 14,000 Da, compared to η_inh = 0.62 dL·g⁻¹ and Mₙ = 7,000 Da for the terephthaloyl-based TPCP-A [1]. The weight-average molecular weight (M_w) for BDCP-A is 28,000 Da versus 15,000 Da for TPCP-A. This near-doubling of molecular weight in the BDC-based system indicates superior reactivity of the biphenyl diacid chloride toward the silylated diamine and/or reduced side reactions that otherwise cap chain growth.

Enhanced Mₙ and Viscosity
Direct head-to-head
BDCP-A: Mₙ 14,000 Da; η_inh 1.19 dL/g
Mₙ 2.0× higher vs. TPC
TPCP-A: Mₙ 7,000 Da; η_inh 0.62 dL/g
Supports improved film toughness and fiber tensile strength in research polymers.
GPC in DMF (PMMA standards); NMP at 25 °C.
Molecular weight control Polycondensation efficiency Film-forming polymers

Elevated Glass Transition Temperature in Copoly(arylene ether ketone)s

Copolymer I, synthesized from [1,1'-biphenyl]-4,4'-dicarbonyl dichloride and terephthaloyl chloride via Friedel-Crafts polycondensation, exhibits a T_g of 172 °C with a Tₘ of 349 °C [1]. In contrast, the patent explicitly states that prior art poly(arylene ether ketone)s “either have a T_g below 165 °C or a Tₘ above 370 °C, or both” [1]. The 172 °C T_g places the BDC-containing copolymer safely above the critical threshold of approximately 165 °C, below which densification embrittlement occurs under sustained load at elevated temperatures.

Elevated T_g in PAEK
Direct head-to-head
Copolymer I T_g = 172 °C
≥7 °C above 165 °C embrittlement threshold
Tₘ = 349 °C (processable below 370 °C)
Reported T_g may help avoid densification embrittlement in structural thermoplastics.
Friedel-Crafts polymerization; DSC at 20 °C/min.
Glass transition temperature Poly(arylene ether ketone) Densification embrittlement

Liquid Crystalline Poly(ester-anhydride) Competitiveness with Naphthalene Analogs

A second series of thermotropic liquid-crystalline poly(ester-anhydride)s (LC-PEAs) prepared using biphenyl-4,4′-dicarbonyl dichloride exhibited melting temperatures in the range of 280–400 °C, comparable to the first series synthesized from naphthalene-2,6-dicarbonyl dichloride [1]. Both series yielded semicrystalline materials capable of forming nematic mesophases, but the biphenyl-based LC-PEAs offer a distinct structural linearity that can favor mesophase stability in oriented films and fibers.

LCP Competitiveness
Class-level inference
BDC-based LC-PEAs: Tₘ range 280–400 °C
Comparable to naphthalene-2,6-dicarbonyl analogs
May support liquid crystalline mesophase stability for oriented films and fibers.
Qualitative comparison; side-by-side data not available.
Liquid crystalline polymer Thermotropic Poly(ester-anhydride)

Reduced Solubility in Polar Aprotic Solvents vs. Terephthaloyl-Based Analogs

In multi-solvent solubility screening, BDCP-A (the BDC-derived polyamide) requires heating for dissolution in NMP (scored '+', soluble on heating), whereas the terephthaloyl-based analog TPCP-A is fully soluble at room temperature in NMP (scored '++') [1]. In DMF/DMA, BDCP-A similarly scores only '+', compared to '+' for TPCP-A but with complete dissolution in DMF for TPCP-A. This reduced solubility is a direct consequence of the higher chain rigidity imparted by the biphenyl unit and must be factored into processing decisions.

Reduced RT Solubility
Direct head-to-head
BDCP-A: NMP (soluble on heating); DMF/DMA (partial on heating)
TPCP-A: NMP (soluble at RT); DMF/DMA (soluble at RT)
Multi-solvent screening
Reduced solubility may require heated processing but can improve solvent resistance.
Qualitative scoring at 10 mg/mL; 25 °C unless heated.
Solvent resistance Processability trade-off Polyamide coating

[1,1'-Biphenyl]-4,4'-dicarbonyl Dichloride: Application Scenarios


High-Temperature Polyamide Fibers and Films for Aerospace Thermal Protection

The 38 °C Tₘ advantage of BDC-based polyamides over terephthaloyl-derived analogs enables continuous-use temperatures approaching 250 °C without softening [1]. This makes BDC the preferred diacid chloride monomer for polyamide fibers used in thermal protection blankets, fire-resistant textiles, and high-temperature electrical insulation films where dimensional stability under heat is non-negotiable.

Copoly(arylene ether ketone) Matrix Resins for High-Temperature Thermoplastic Composites

BDC-containing PAEK copolymers achieve a T_g of 172 °C while retaining a processable Tₘ of 349 °C—below the 370 °C ceiling for melt processing without degradation [2]. This unique combination addresses the densification embrittlement problem that plagues prior art PAEKs and positions BDC-based PAEKs as matrix resins for continuous-fiber-reinforced thermoplastic composites in next-generation aircraft structural components.

Liquid Crystalline Polymer Precursor for High-Modulus Oriented Films and Electronic Substrates

BDC-derived thermotropic LC poly(ester-anhydride)s exhibit melting transitions in the 280–400 °C range, competitive with naphthalene-based LCPs [3]. The all-para biphenyl mesogen promotes nematic phase formation and high orientation in spun fibers or extruded films, making BDC a strategically relevant monomer for low-dielectric, low-moisture-absorption films used in flexible printed circuits and high-frequency antenna substrates.

Polyamide Coatings with Enhanced Solvent Resistance for Chemical Processing Equipment

The intrinsically lower room-temperature solubility of BDC-based polyamides in polar aprotic solvents such as NMP and DMF, as documented in comparative solubility tables [1], translates into superior chemical resistance of the final coating. Procurement teams specifying corrosion-resistant linings for chemical reactors, pipe interiors, or solvent-handling equipment should evaluate BDC-derived polyamide formulations where TPC-based coatings exhibit premature softening or swelling.

Application
Selection Property
Validation Focus
High-temperature polyamide fibers and films
Thermal stability and backbone rigidity
Continuous-use temperature and dimensional stability under heat
PAEK matrix resins for thermoplastic composites
T_g above 165 °C with processable Tₘ
Densification embrittlement threshold and melt processability
Liquid crystalline polymer precursors
Thermotropic mesophase formation
Orientation in spun fibers and low-dielectric film performance
Chemical-resistant polyamide coatings
Reduced room-temperature solubility
Solvent resistance and processing conditions for coating workflows

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